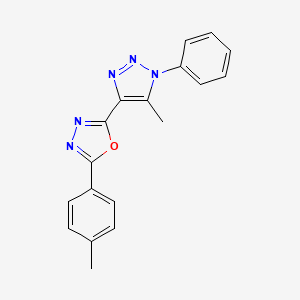
5-anilino-6-methyl-2H-1,2,4-triazin-3-one
Descripción general
Descripción
5-Anilino-6-methyl-2H-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and are widely used in various fields, including agriculture, medicine, and materials science. The structure of this compound consists of a triazine ring substituted with an aniline group at the 5-position and a methyl group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-anilino-6-methyl-2H-1,2,4-triazin-3-one can be achieved through several methods. One common approach involves the nucleophilic substitution of cyanuric chloride with aniline and methylamine. The reaction is typically carried out in the presence of a base such as sodium carbonate or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-Anilino-6-methyl-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions with electrophiles such as halogens or acids.
Nucleophilic Substitution: The aniline and methyl groups can be substituted by nucleophiles under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as chlorine or bromine in the presence of a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.
Cyclization: Catalysts such as acids or bases to facilitate ring closure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition with chlorine may yield chlorinated derivatives, while nucleophilic substitution with amines may produce substituted triazines.
Aplicaciones Científicas De Investigación
5-Anilino-6-methyl-2H-1,2,4-triazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antifungal, anticancer, and antiviral properties.
Industry: Utilized in the development of materials with specific electronic or catalytic properties.
Mecanismo De Acción
The mechanism of action of 5-anilino-6-methyl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. For example, as an inhibitor of leucyl-tRNA synthetase, the compound binds to the active site of the enzyme, preventing the aminoacylation of tRNA and thereby inhibiting protein synthesis in Mycobacterium tuberculosis . The exact pathways and molecular interactions depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one:
4-Amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine: Another triazine derivative with different substituents.
4,6-Diamino-1,3,5-triazin-2(1H)-one:
Uniqueness
5-Anilino-6-methyl-2H-1,2,4-triazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
5-anilino-6-methyl-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-7-9(12-10(15)14-13-7)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDICYZSQLQDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391352 | |
| Record name | ST50193520 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188688-83-7 | |
| Record name | ST50193520 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-methoxyphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B4442037.png)

![3-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B4442046.png)

![N-[4-(acetylamino)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4442052.png)
![5-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4442060.png)
![methyl 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4442068.png)
![2-[4-(3,4-diethoxyphenyl)-1H-imidazol-2-yl]pyridine](/img/structure/B4442072.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4442090.png)

![N,N,3-trimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4442093.png)

![3-(1-pyrrolidinylcarbonyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4442120.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4442133.png)
